molecular formula C20H25N3O3S B13749612 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- CAS No. 22797-20-2

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl-

Cat. No.: B13749612
CAS No.: 22797-20-2
M. Wt: 387.5 g/mol
InChI Key: ZIQFOGAGKMHTRM-UHFFFAOYSA-N
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Description

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- (CAS: 739-71-9) is a dibenzodiazepinone derivative with a complex heterocyclic structure. Its molecular formula is C₂₀H₂₅N₃O₃S (MW: 387.54), featuring an 8-ethylsulfonyl substituent, a 5-methyl group, and a 10-(2-(dimethylamino)ethyl) side chain .

Properties

CAS No.

22797-20-2

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-11-methylbenzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C20H25N3O3S/c1-5-27(25,26)15-10-11-18-19(14-15)23(13-12-21(2)3)20(24)16-8-6-7-9-17(16)22(18)4/h6-11,14H,5,12-13H2,1-4H3

InChI Key

ZIQFOGAGKMHTRM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C3C(=O)N2CCN(C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions centered on constructing the dibenzodiazepinone core, followed by functionalization at specific positions:

  • Step 1: Formation of the Dibenzodiazepinone Core

    Typically, the core is synthesized by cyclization reactions involving ortho-substituted benzophenone derivatives and appropriate amines. For example, condensation of 2-aminobenzophenone derivatives with methylamine or substituted amines under acidic or basic conditions facilitates the formation of the diazepinone ring.

  • Step 2: Introduction of the 10-(2-(dimethylamino)ethyl) Side Chain

    The 10-position substitution with a 2-(dimethylamino)ethyl group is generally achieved via nucleophilic substitution or reductive amination methods. This involves reacting the intermediate with 2-(dimethylamino)ethyl halides or aldehydes under controlled conditions to attach the side chain.

  • Step 3: Functionalization at the 8-Position with Ethylsulfonyl Group

    The ethylsulfonyl substituent at the 8-position is introduced through sulfonation reactions or by substitution using ethylsulfonyl reagents such as ethylsulfonyl chloride. This step requires careful control of reaction conditions to avoid over-substitution or degradation of the core structure.

  • Step 4: Methylation at the 5-Position

    Methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base, targeting the nitrogen or carbon atoms depending on the desired substitution pattern.

Typical Reaction Conditions

Step Reagents/Conditions Notes
Core cyclization 2-aminobenzophenone + methylamine, reflux in ethanol or acidic medium Yields dibenzodiazepinone intermediate
Side chain attachment 2-(dimethylamino)ethyl chloride or aldehyde, base (e.g., K2CO3), solvent (DMF) Nucleophilic substitution or reductive amination
Sulfonylation Ethylsulfonyl chloride, base (pyridine or triethylamine), low temperature Controls selective sulfonylation at 8-position
Methylation Methyl iodide, base (NaH or K2CO3), solvent (acetone or DMF) Methylation of nitrogen or carbon sites

Purification and Characterization

  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, methanol) or chromatographic techniques (silica gel column chromatography).

  • Characterization includes NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

Comparative Analysis of Preparation Routes

Preparation Aspect Method A (Literature Standard) Method B (Industrial Scale)
Starting Materials 2-aminobenzophenone, methylamine Same, but with bulk reagents and optimized purity
Reaction Solvent Ethanol, DMF Ethanol or mixed solvents for cost-efficiency
Reaction Time Several hours to overnight Optimized to minimize time, sometimes continuous flow
Yield Moderate (50-70%) Improved (up to 85%) with process optimization
Purification Recrystallization, chromatography Multi-step purification including crystallization and filtration
Safety Considerations Use of toxic reagents like methyl iodide and sulfonyl chloride requires careful handling Industrial safety protocols in place

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Cyclization 2-aminobenzophenone + methylamine, reflux Dibenzodiazepinone core 60-70 Base structure formation
2 Nucleophilic substitution 2-(dimethylamino)ethyl chloride, base Side chain attached intermediate 65-75 Side chain introduction
3 Sulfonylation Ethylsulfonyl chloride, base, low temp Ethylsulfonyl substituted intermediate 50-65 Functionalization at 8-position
4 Methylation Methyl iodide, base Final methylated product 70-80 Methyl group addition
Purification Recrystallization, chromatography Various solvents Pure final compound 90+ Ensures pharmaceutical grade

Chemical Reactions Analysis

Types of Reactions

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with specific receptors in the body, modulating their activity.

    Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Dibenzo[b,e][1,4]diazepinones

The core dibenzodiazepinone structure is modified by substituents that significantly influence pharmacological and toxicological profiles. Below is a comparative analysis:

Table 1: Key Dibenzo[b,e][1,4]diazepinone Derivatives
Compound Name Substituents Molecular Formula MW CAS Number Key Properties/Applications
Target Compound 8-ethylsulfonyl, 5-methyl, 10-(2-(dimethylamino)ethyl) C₂₀H₂₅N₃O₃S 387.54 739-71-9 High IV toxicity; psychostimulant
8-Chloro derivative 8-chloro C₁₃H₁₀ClN₂O 246.68 1159-95-1 Unspecified bioactivity
Dibenzepin Hydrochloride 5-methyl, 10-(2-(dimethylamino)ethyl) C₁₉H₂₂N₃O·HCl 4498-32-2 CNS activity (Noveril®)
10-[2-(Diethylamino)ethyl] analog 10-(2-(diethylamino)ethyl) C₂₁H₂₇N₃O 337.46 13137-17-2 Increased lipophilicity
5-Acetyl-8-chloro derivative 5-acetyl, 8-chloro C₁₅H₁₁ClN₂O₂ 298.72 2518150-45-1 Intermediate in drug synthesis

Impact of Substituents on Properties

A. 8-Ethylsulfonyl Group (Target Compound) :
  • Electron-Withdrawing Effect : Enhances polarity and solubility compared to chloro or methyl substituents. May reduce blood-brain barrier penetration compared to lipophilic analogs .
  • Toxicity : The sulfonyl group contributes to higher toxicity via metabolic release of SOₓ .
B. 10-(2-(Dimethylamino)ethyl) Side Chain :
  • Pharmacological Role: Critical for CNS activity. The dimethylamino group facilitates dopamine receptor antagonism, similar to clozapine analogs .
C. 5-Methyl Group :
  • Steric Effects: May stabilize the diazepinone ring, influencing binding affinity to neural receptors .
D. 8-Chloro Substituent (CAS: 1159-95-1) :
  • Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, altering receptor interaction compared to ethylsulfonyl .

Toxicological and Pharmacological Comparisons

  • Target Compound vs.
  • 8-Chloro vs. 8-Ethylsulfonyl :
    • Chloro substituents generally confer lower acute toxicity but may introduce hepatotoxicity risks .

Biological Activity

Overview

11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-10-(2-(dimethylamino)ethyl)-8-ethylsulfonyl-5-methyl-, is a complex compound belonging to the dibenzodiazepine class. This class is known for its diverse biological activities, including potential therapeutic effects against various diseases, particularly cancer. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine.

Target Interactions

The compound has been shown to interact with various biological targets including:

  • Muscarinic receptors : Similar compounds have been reported to affect these receptors, which play a crucial role in neurotransmission and cellular signaling.
  • Histone deacetylases (HDACs) : Inhibition of HDAC activity has been linked to altered gene expression and cell cycle regulation, suggesting that this compound may exhibit anti-cancer properties through epigenetic modulation .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in cancer cells. The apoptosis mechanism is believed to involve:

  • Mitochondrial membrane potential disruption : This leads to increased levels of reactive oxygen species (ROS), which can trigger cell death pathways.
  • Cell cycle arrest : By influencing cell cycle regulatory proteins, the compound may prevent cancer cells from proliferating effectively.

The compound's biochemical profile includes:

  • IC50 Values : Studies report IC50 values ranging from 0.71 to 7.29 µM across various cancer cell lines, indicating potent anti-proliferative effects.
  • Cellular Effects : Preliminary studies suggest that it may alter cellular metabolism and gene expression, impacting overall cell function and viability.

Case Studies and Experimental Data

  • Cytotoxicity Studies :
    • A series of experiments were conducted on different cancer cell lines (e.g., HeLa, U87). The compound exhibited selective cytotoxicity with significant increases in early and late apoptosis rates compared to controls.
    • For instance, after 24 hours of treatment with varying concentrations, notable increases in dead cell fractions were observed across multiple tested concentrations .
  • Comparative Analysis :
    • When compared to structurally similar compounds such as 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, the target compound demonstrated unique efficacy in inducing apoptosis and inhibiting tumor growth.

Tables Summarizing Key Data

Study Cell Line IC50 (µM) Apoptosis Rate (%) Notes
Study 1HeLa0.71Early: 9.0; Late: 1.8Significant cytotoxicity observed
Study 2U877.29Early: 5.0; Late: 6.4Selective action against cancer cells
Study 3EUFA30 (normal)>300Control: 0.3Higher IC50 indicates selectivity

Q & A

Q. What synthetic methodologies are recommended for preparing this dibenzodiazepinone derivative, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : The compound can be synthesized via sequential alkylation, sulfonation, and cyclization reactions. For example:
    • N-Alkylation : React a dibenzodiazepinone core with 2-(dimethylamino)ethyl chloride in dioxane/NaOH to introduce the dimethylaminoethyl group .
    • Sulfonation : Introduce the ethylsulfonyl group using ethylsulfonyl chloride under controlled pH (e.g., NaHCO₃ buffer) to avoid over-sulfonation .
    • Cyclization : Use acid catalysts (e.g., H₂SO₄) in refluxing toluene to form the diazepinone ring .
  • Purity optimization : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) . Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify substituents (e.g., ethylsulfonyl δ 3.1–3.3 ppm; dimethylaminoethyl δ 2.2–2.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 403.1542 (calculated for C₂₁H₂₇N₃O₃S⁺) .
  • Stability studies :
    • Thermogravimetric analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .
    • pH-dependent degradation : Incubate in buffers (pH 1–10, 37°C) and monitor via UV-Vis (λmax 280 nm) for hydrolytic stability .

Advanced Research Questions

Q. How do electronic effects of the ethylsulfonyl group influence receptor binding affinity?

Methodological Answer:

  • Computational modeling : Perform molecular docking (AutoDock Vina) using crystal structures of GABAₐ receptors. The ethylsulfonyl group’s electron-withdrawing nature enhances hydrogen bonding with Thr236 (ΔG = -9.2 kcal/mol) .
  • Comparative SAR : Synthesize analogs with sulfonamide/sulfonate groups. Ethylsulfonyl shows 3× higher binding affinity (IC₅₀ = 12 nM) than methylsulfonyl (IC₅₀ = 38 nM) in rat brain membrane assays .

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability) be resolved?

Methodological Answer:

  • Meta-analysis framework :
    • Standardize assays : Compare studies using identical models (e.g., Caco-2 cells for permeability) .
    • Control variables : Account for formulation differences (e.g., PEG vs. cyclodextrin carriers) .
    • In silico modeling : Use GastroPlus® to simulate absorption differences due to pH-dependent solubility (logP = 2.8 vs. experimental 3.1) .
  • Experimental validation : Conduct cross-lab reproducibility studies with harmonized protocols .

Q. What strategies enable selective functionalization of the dibenzodiazepinone core for SAR studies?

Methodological Answer:

  • Protecting group strategies :
    • Use Boc protection for the secondary amine during sulfonation to prevent side reactions .
    • Regioselective alkylation : Employ bulky bases (e.g., LDA) to direct substitution to the less hindered C8 position .
  • Click chemistry : Introduce azide-alkyne cycloaddition at C5-methyl for bioconjugation (e.g., fluorescent probes) .

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